The Definitive Guide to Etifoxine Impurity: Identification, Characterization, and Control of Desmethyl Etifoxine (CAS No. 16758-87-5)
The Definitive Guide to Etifoxine Impurity: Identification, Characterization, and Control of Desmethyl Etifoxine (CAS No. 16758-87-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of a critical impurity in the anxiolytic agent Etifoxine: Desmethyl Etifoxine. This document moves beyond a simple identification, offering an in-depth exploration of its chemical identity, including its definitive Chemical Abstracts Service (CAS) number, potential pathways of formation, and robust analytical strategies for its detection and control. We will delve into the causality behind experimental choices for impurity profiling, grounding our discussion in the principles of scientific integrity and regulatory compliance. This guide is intended to serve as an essential resource for professionals engaged in the research, development, and quality control of Etifoxine, ensuring the safety, efficacy, and purity of the final drug product.
Introduction: The Imperative of Impurity Profiling in Etifoxine
Etifoxine (CAS No. 21715-46-8), marketed under trade names like Stresam®, is a non-benzodiazepine anxiolytic agent with a unique dual mechanism of action.[1][2] It modulates GABA-A receptors and stimulates the synthesis of endogenous neurosteroids, offering anxiolysis without the typical sedative and dependence-forming side effects of benzodiazepines.[3][4]
As with any active pharmaceutical ingredient (API), the control of impurities is a matter of paramount importance, directly impacting the safety and efficacy of the medication.[5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of any impurity present at significant levels. This guide focuses on a specific and crucial process-related impurity and potential metabolite: Desmethyl Etifoxine.
Core Identification and Physicochemical Properties
Through comprehensive database searching and cross-verification with leading chemical reference standard suppliers, the specific impurity has been definitively identified.
The impurity, referred to as Desmethyl Etifoxine, corresponds to the chemical structure where the methyl group at the C4 position of the benzoxazine ring of Etifoxine is replaced by a hydrogen atom.
| Parameter | Information | Source(s) |
| Common Name | Etifoxine Desmethyl Impurity | [6][7][8] |
| CAS Number | 16758-87-5 | [6][7][9][10][11][12][13] |
| Systematic (IUPAC) Name | 6-Chloro-N-ethyl-4-phenyl-4H-benzo[d][6][14]oxazin-2-amine | [6][12][13] |
| Molecular Formula | C₁₆H₁₅ClN₂O | [6][7][9][10][12] |
| Molecular Weight | 286.76 g/mol | [6][9][12] |
The structural difference between Etifoxine and its Desmethyl impurity is illustrated below. This seemingly minor modification results in a change in molecular weight and polarity, which are critical factors for designing effective analytical separation methods.
Caption: Structural relationship between Etifoxine and Desmethyl Etifoxine.
Potential Origins and Formation Pathways
Understanding the origin of an impurity is fundamental to controlling its presence in the final drug substance. Desmethyl Etifoxine can theoretically arise from two primary sources: as a synthetic process impurity or as a degradation product.
Synthetic Pathway
The synthesis of Etifoxine typically involves the reaction of a substituted aminobenzophenone derivative. The Desmethyl impurity could be introduced through:
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Starting Material Impurity: If the precursor aminobenzophenone is not methylated at the benzylic carbon, its subsequent cyclization would directly lead to the formation of Desmethyl Etifoxine.
-
Incomplete Reaction or Side Reaction: A synthetic route that involves methylation at the C4 position as a final step could result in the Desmethyl analogue as an intermediate or byproduct if the reaction does not proceed to completion.
Degradation Pathway
Forced degradation studies are essential to understand a drug's intrinsic stability.[15][16] Although specific studies detailing the demethylation of Etifoxine are not prevalent in public literature, it is plausible that under certain stress conditions (e.g., strong acidic or oxidative stress), the C4-methyl group could be cleaved. Clearsynth notably categorizes this impurity as a metabolite, suggesting that in vivo enzymatic demethylation is a recognized metabolic pathway for Etifoxine.[6]
Caption: Potential formation pathways of Desmethyl Etifoxine.
Analytical Methodologies for Detection and Quantification
A robust, validated, stability-indicating analytical method is required to separate, detect, and quantify Desmethyl Etifoxine from the parent API and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[17]
Foundational HPLC Method
Based on published methods for Etifoxine and its degradation products, a reverse-phase HPLC (RP-HPLC) method is the most effective approach.[15][16]
Principle: The removal of the methyl group makes the Desmethyl impurity slightly more polar than the parent Etifoxine. In an RP-HPLC system, this will typically result in a shorter retention time for the impurity compared to the API.
Step-by-Step Protocol:
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Column Selection: A C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm particle size) is a standard and effective choice for separating compounds of this nature.[15]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 0.02M formate buffer and adjust the pH to 3.0. A buffer is critical for ensuring reproducible retention times and peak shapes.
-
Organic Phase (B): HPLC-grade Methanol or Acetonitrile.
-
-
Gradient Elution: A gradient elution is superior to isocratic for separating impurities with different polarities. A typical starting point would be:
-
Time 0-5 min: 30% B
-
Time 5-20 min: Ramp linearly from 30% to 70% B
-
Time 20-25 min: Hold at 70% B
-
Time 25-30 min: Return to 30% B and equilibrate.
-
-
Detection: A photodiode array (PDA) detector is recommended. Set the detection wavelength to 254 nm, which is a common wavelength for aromatic compounds like Etifoxine.[15][16]
-
System Suitability: Before analysis, inject a standard solution containing both Etifoxine and the Desmethyl Etifoxine reference standard (CAS 16758-87-5) to confirm resolution, tailing factor, and reproducibility.
Method Validation (ICH Q2(R1) Principles)
The developed HPLC method must be rigorously validated.
-
Specificity: Demonstrate that the method can unequivocally assess the Desmethyl impurity in the presence of Etifoxine and other potential impurities or degradants. This is achieved by spiking the API with known impurities and performing forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of the impurity and the detector response over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
Accuracy & Precision: Confirm the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to ensure the method remains unaffected by minor variations.
Structural Confirmation using Mass Spectrometry (LC-MS)
For definitive identification, especially in the absence of a reference standard, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[18]
-
Expected Mass: In positive ion mode ESI-MS, one would expect to find the [M+H]⁺ ion for Desmethyl Etifoxine at m/z 287.76.
-
Fragmentation Analysis (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation, a fragmentation pattern can be generated. This pattern serves as a structural fingerprint, which can be compared to the fragmentation of the Etifoxine parent drug to confirm the loss of the methyl group.
Caption: Workflow for impurity detection, quantification, and validation.
Conclusion and Regulatory Perspective
The identification of Desmethyl Etifoxine is codified by CAS number 16758-87-5 . This impurity is a critical quality attribute that must be monitored and controlled during the manufacturing of Etifoxine. Its potential origins as both a process impurity and a metabolite/degradant necessitate a comprehensive control strategy. A validated, stability-indicating HPLC method is the cornerstone of this strategy, allowing for the accurate quantification of this impurity to ensure it remains below the identification and qualification thresholds set by regulatory authorities. By employing the systematic approach outlined in this guide, pharmaceutical scientists can ensure the consistent quality, safety, and efficacy of Etifoxine-containing drug products.
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PubMed. (2023). [Systematic analysis of the results of fundamental and clinical studies of ethifoxin]. Retrieved from [Link]
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PMC. (2015). The Non-Benzodiazepine Anxiolytic Drug Etifoxine Causes a Rapid, Receptor-Independent Stimulation of Neurosteroid Biosynthesis. Retrieved from [Link]
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